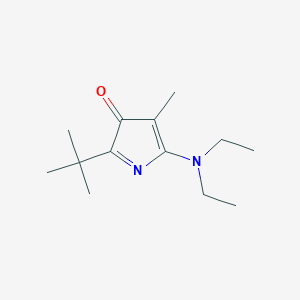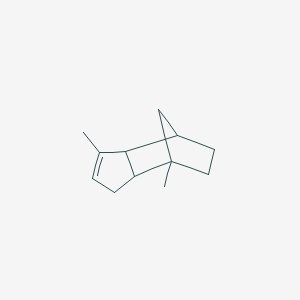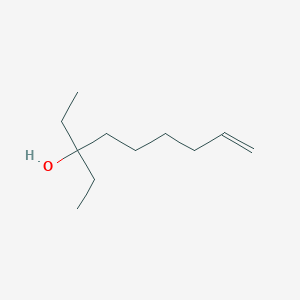
3-Ethylnon-8-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylnon-8-EN-3-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by the presence of an ethyl group and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the reaction of non-8-en-3-one with ethylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of non-8-en-3-one in the presence of ethyl alcohol. This method allows for large-scale production with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-ethylnon-8-en-3-one or 3-ethylnon-8-enoic acid.
Reduction: Formation of 3-ethylnonan-3-ol.
Substitution: Formation of 3-ethylnon-8-en-3-chloride.
Aplicaciones Científicas De Investigación
3-Ethylnon-8-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 3-Ethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. For example, in biological systems, it may influence signaling pathways related to inflammation and microbial defense.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylnon-8-EN-2-OL: Similar structure but with the hydroxyl group at a different position.
3-Ethylnon-7-EN-3-OL: Similar structure but with the double bond at a different position.
3-Methylnon-8-EN-3-OL: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylnon-8-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the ethyl group and double bond makes it particularly valuable in certain synthetic applications and research studies.
Propiedades
Número CAS |
88295-56-1 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
3-ethylnon-8-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3 |
Clave InChI |
JKILATQHPAHRJB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


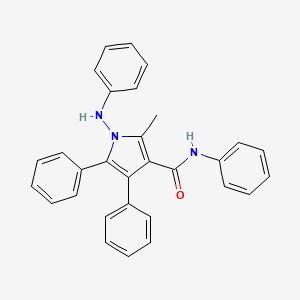
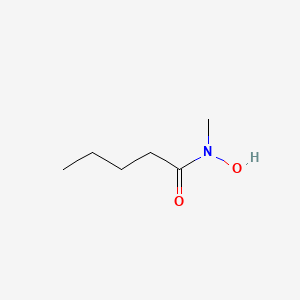
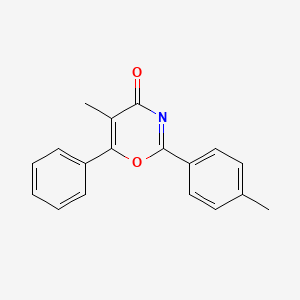
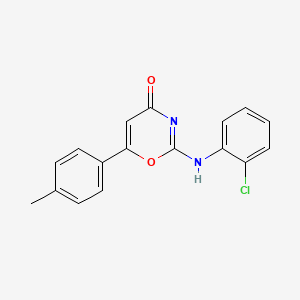
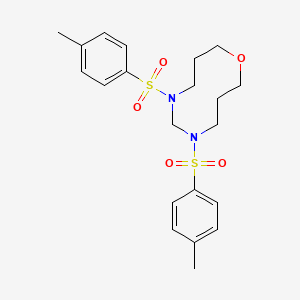
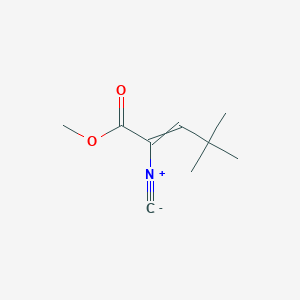

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
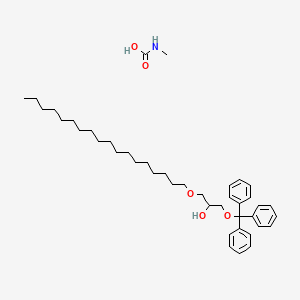
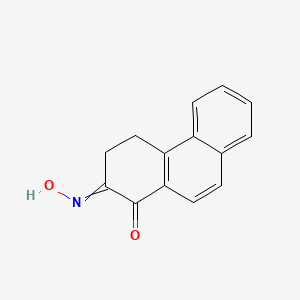
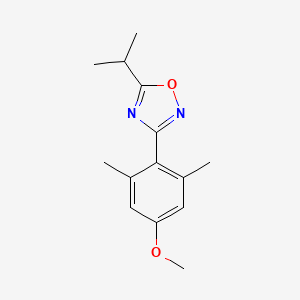
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
